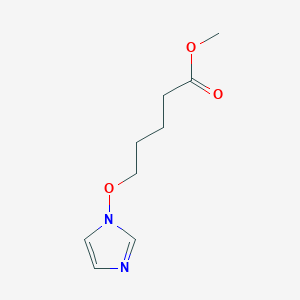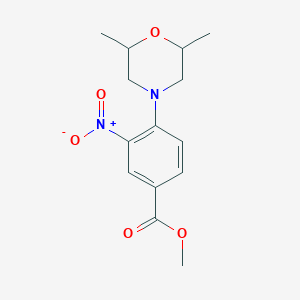
N-(7-chloro-4-quinazolinyl)-N-(4-pyridinyl)amine
Overview
Description
N-(7-chloro-4-quinazolinyl)-N-(4-pyridinyl)amine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment, as EGFR is overexpressed in many types of cancer cells.
Scientific Research Applications
Optoelectronic Applications
Functionalized Quinazolines for Optoelectronics
Research on quinazoline derivatives, including structures similar to N-(7-chloro-4-quinazolinyl)-N-(4-pyridinyl)amine, has shown significant promise in the field of optoelectronics. These compounds are incorporated into luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The introduction of quinazoline and pyrimidine fragments into π-extended conjugated systems is particularly valuable for creating novel optoelectronic materials. Such materials are useful in fabricating white OLEDs, red phosphorescent OLEDs, and materials for nonlinear optical applications and colorimetric pH sensors (Lipunova et al., 2018).
Catalysis and Organic Synthesis
Copper Catalyst Systems for C-N Bond Forming Reactions
Quinazoline derivatives play a critical role in catalysis, particularly in copper-catalyzed reactions that form C-N bonds. These reactions are essential for synthesizing aromatic, heterocyclic, and aliphatic amines. The recyclable nature of these catalysts, their influence on the reactivity of aryl halides, and their applications in organic synthesis highlight the compound's utility in the development of sustainable and efficient chemical processes (Kantam et al., 2013).
properties
IUPAC Name |
7-chloro-N-pyridin-4-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-9-1-2-11-12(7-9)16-8-17-13(11)18-10-3-5-15-6-4-10/h1-8H,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGOGSQDAIDBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-quinazolinyl)-N-(4-pyridinyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{(E)-[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylidene}nicotinohydrazide](/img/structure/B3140168.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B3140169.png)
![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B3140175.png)
![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)
![Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate](/img/structure/B3140203.png)
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B3140211.png)

![Ethyl 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B3140225.png)

![2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B3140238.png)
![N-[3-(dimethylamino)propyl]-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3140240.png)
